3-Thiophenecarbonyl bromide
Description
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Structure
3D Structure
Properties
CAS No. |
61563-75-5 |
|---|---|
Molecular Formula |
C5H3BrOS |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
thiophene-3-carbonyl bromide |
InChI |
InChI=1S/C5H3BrOS/c6-5(7)4-1-2-8-3-4/h1-3H |
InChI Key |
KKTYCDNOWPUOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-Thiophenecarbonyl bromide CAS 61563-75-5 properties
The following technical guide provides an in-depth analysis of 3-Thiophenecarbonyl bromide (CAS 61563-75-5) , designed for researchers and drug development professionals.
CAS: 61563-75-5 | Formula: C₅H₃BrOS | M.W.: 191.05 g/mol [1][2][3]
Executive Summary
3-Thiophenecarbonyl bromide is a high-reactivity electrophilic acylating agent used to introduce the thiophene-3-carbonyl moiety into pharmacophores and advanced materials.[1][2] While its chlorinated analog (3-thiophenecarbonyl chloride) is more ubiquitous, the bromide variant offers distinct kinetic advantages in nucleophilic acyl substitutions (NAS). It is particularly valuable when coupling with sterically hindered nucleophiles or electron-deficient amines where the chloride fails to achieve complete conversion.[2] This guide outlines its physicochemical profile, mechanistic advantages, and strict handling protocols required due to its moisture sensitivity.
Chemical Profile & Properties
Note: Specific experimental physical constants for the bromide are less widely reported than the chloride. Values below include theoretical estimates based on structural analogs.
| Property | Data / Estimate | Context |
| CAS Number | 61563-75-5 | Unique Identifier |
| IUPAC Name | Thiophene-3-carbonyl bromide | - |
| Molecular Weight | 191.05 g/mol | Significant mass increase vs. Chloride (146.[1][2][3]59) |
| Physical State | Liquid or Low-Melting Solid | Predicted MP: 20–30°C (Analogs often solid near RT) |
| Boiling Point | >210°C (Predicted) | Higher than chloride analog (~206°C) |
| Density | ~1.6–1.7 g/mL (Predicted) | High density due to bromine atom |
| Solubility | DCM, THF, Toluene, Benzene | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Rapid hydrolysis to 3-thiophenecarboxylic acid |
Synthetic Utility & Reactivity
The "Bromide Advantage"
In drug discovery, the choice between an acyl chloride and an acyl bromide is dictated by the activation energy required for the nucleophilic attack. Bromide is a superior leaving group compared to chloride (
Why use CAS 61563-75-5?
-
Soft Leaving Group: The larger ionic radius of bromide creates a softer leaving group, often altering selectivity in multifunctional substrates.
-
Enhanced Kinetics: Reaction rates with deactivated anilines or hindered secondary amines are significantly faster, often proceeding without the need for exogenous heat which could degrade sensitive substrates.
Mechanistic Pathway
The reaction follows a classic Addition-Elimination mechanism.[2] The diagram below illustrates the formation of an amide bond using 3-thiophenecarbonyl bromide.
Figure 1: Nucleophilic Acyl Substitution pathway using 3-thiophenecarbonyl bromide.
Preparation & Handling
Synthesis
The reagent is typically prepared in situ or immediately prior to use from 3-thiophenecarboxylic acid to avoid storage degradation.
Protocol:
Reaction of 3-thiophenecarboxylic acid with Phosphorus Tribromide (
Figure 2: Synthesis workflow for generating high-purity acyl bromide.[1][2]
Safety & Stability (E-E-A-T)
-
Lachrymator: Acyl bromides are potent lachrymators. All operations must occur in a functioning fume hood.
-
Hydrolysis: The compound reacts violently with water to release HBr gas (corrosive, toxic).
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Glassware must be oven-dried.
Experimental Protocol: Amide Coupling
This protocol describes the coupling of 3-thiophenecarbonyl bromide with a deactivated aniline, a scenario where the bromide excels over the chloride.
Materials:
-
Deactivated Aniline (e.g., 4-nitroaniline) (1.0 equiv)[2]
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve the aniline (1.0 mmol) in anhydrous DCM (10 mL). Add
(1.2 mmol) and cool to 0°C. -
Addition: Add 3-thiophenecarbonyl bromide (1.1 mmol) dropwise via syringe. Note: Evolution of white fumes (amine hydrobromide salts) will be observed.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC. The bromide reacts faster than the chloride; if starting material remains, heat to reflux is rarely needed.
-
-
Quench: Quench carefully with saturated
solution. -
Workup: Extract with DCM (3x), wash organics with brine, dry over
, and concentrate.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for Acyl Bromide reactivity vs Chloride).
-
Campaigne, E., & Bourgeois, R. C. (1954). "3-Thenoic Acid".[1][2] Organic Syntheses, Coll. Vol. 4, p.919. (Precursor synthesis).
-
ChemicalBook. (n.d.). "3-Thiophenecarbonyl bromide Properties". (Chemical identifier verification).
Sources
An In-Depth Technical Guide to 3-Thiophenecarbonyl Bromide: A Core Reagent for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Thiophenecarbonyl bromide, a reactive acyl bromide derivative of thiophene. While specific experimental data for this compound is not widely available in public literature, this document synthesizes information from related compounds and established chemical principles to offer a robust technical resource. We will delve into its chemical identity, probable synthesis, expected reactivity, and potential applications, with a strong emphasis on safety and handling protocols.
Core Molecular and Physical Characteristics
3-Thiophenecarbonyl bromide is a derivative of 3-thiophenecarboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a bromine atom. This substitution significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive intermediate for various nucleophilic acyl substitution reactions.
Molecular Formula and Weight
Based on the structure of its precursor, 3-thiophenecarboxylic acid (C₅H₄O₂S), the molecular formula of 3-Thiophenecarbonyl bromide is deduced to be C₅H₃BrOS .[1][2] The corresponding molecular weight is calculated to be approximately 191.05 g/mol .
| Property | Value | Source |
| Molecular Formula | C₅H₃BrOS | Deduced from[1][2] |
| Molecular Weight | 191.05 g/mol | Calculated |
Predicted Physical Properties
Direct experimental data for the physical properties of 3-Thiophenecarbonyl bromide are scarce. However, we can infer its likely characteristics based on the properties of the analogous 3-thiophenecarbonyl chloride and general trends for acyl halides.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Appearance | Colorless to yellow or brown fuming liquid | Analogy with 3-thiophenecarbonyl chloride and other acyl bromides[3][4] |
| Odor | Pungent, acrid | General property of acyl halides[3] |
| Boiling Point | Higher than 3-thiophenecarbonyl chloride (Boiling point ~206-208 °C) | General trend of increasing boiling point with increasing halogen mass |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF). | General reactivity of acyl halides[3][5] |
Synthesis of 3-Thiophenecarbonyl Bromide
The primary route for the synthesis of 3-Thiophenecarbonyl bromide is the conversion of 3-thiophenecarboxylic acid using a suitable brominating agent. Several established methods for the synthesis of acyl bromides from carboxylic acids can be applied.[5][6]
Common Brominating Agents
-
Phosphorus Tribromide (PBr₃): A classic and effective reagent for this transformation.[7]
-
Thionyl Bromide (SOBr₂): Analogous to the use of thionyl chloride for the synthesis of acyl chlorides.
-
Oxalyl Bromide ((COBr)₂): A milder alternative that often provides cleaner reactions.
-
N-Bromosuccinimide (NBS) with Triphenylphosphine (PPh₃): A method that proceeds under mild, neutral conditions.[8][9]
Generalized Synthetic Workflow
The following diagram illustrates the general synthetic pathway from 3-thiophenecarboxylic acid to 3-Thiophenecarbonyl bromide.
Caption: General synthesis of 3-Thiophenecarbonyl Bromide.
Experimental Protocol: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is a representative procedure based on established methods for acyl bromide synthesis.[7][10] Extreme caution should be exercised when performing this reaction.
Materials:
-
3-Thiophenecarboxylic acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous aprotic solvent (e.g., dichloromethane or toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a scrubbing solution), dissolve 3-thiophenecarboxylic acid in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Cool the reaction mixture to room temperature.
-
Carefully distill the solvent and the product under reduced pressure. The product is expected to have a high boiling point.
Chemical Reactivity and Applications
3-Thiophenecarbonyl bromide is a highly reactive electrophile, making it a valuable reagent in organic synthesis, particularly for the introduction of the 3-thenoyl group. Its reactivity is greater than that of the corresponding acyl chloride.[6][11]
Nucleophilic Acyl Substitution
The primary utility of 3-Thiophenecarbonyl bromide lies in its susceptibility to nucleophilic attack at the carbonyl carbon. This leads to the formation of a wide range of carboxylic acid derivatives.
Caption: Nucleophilic acyl substitution of 3-Thiophenecarbonyl Bromide.
Common Nucleophiles and Products:
-
Alcohols (R-OH): Form esters (3-thiophenecarboxylates).
-
Amines (R-NH₂): Form amides (3-thiophenecarboxamides).
-
Water (H₂O): Hydrolyzes back to 3-thiophenecarboxylic acid. This reaction is typically vigorous.
-
Carboxylates (R-COO⁻): Form acid anhydrides.
Applications in Drug Development and Materials Science
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8] The ability of 3-Thiophenecarbonyl bromide to readily form amide and ester linkages makes it a key building block for the synthesis of novel pharmaceutical candidates and functional organic materials. For instance, thiophene-containing polymers are of interest in materials science for their electronic properties.
Safety and Handling
Acyl bromides are hazardous chemicals that must be handled with extreme care in a well-ventilated chemical fume hood.[3][6][12]
Potential Hazards:
-
Lachrymator: Vapors are irritating to the eyes and respiratory tract.[13]
-
Reacts Violently with Water: Releases hydrogen bromide gas, which is toxic and corrosive.[3]
-
Combustible: May ignite if exposed to a source of ignition.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[14]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
Handling and Storage
-
Handling: Always handle in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof tools.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials such as bases, alcohols, and oxidizing agents. The container should be tightly sealed, and it is often recommended to store under an inert atmosphere.[5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
3-Thiophenecarbonyl bromide, while not extensively documented, is a fundamentally important reagent for the synthesis of 3-substituted thiophene derivatives. Its high reactivity, stemming from the acyl bromide functionality, allows for the efficient formation of a variety of important chemical bonds. Researchers and professionals in drug development and materials science can leverage this reactivity to create novel molecules with desired properties. However, the hazardous nature of this compound necessitates strict adherence to safety protocols to ensure its safe and effective use in the laboratory.
References
-
Organic Syntheses. (n.d.). 3-Thenyl bromide. Retrieved from [Link]
-
Axios Research. (n.d.). 3-Thiophenecarboxylic acid. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0365 - ACETYL BROMIDE. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 3-Bromothiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13383, 3-Bromothiophene. Retrieved from [Link]
-
Taylor & Francis Online. (2006). FORMATION OF ACYL BROMIDES FROM CARBOXYLIC ACIDS AND N-BROMOSUCCINIMIDE; SOME REACTIONS O FBROMOCYANOTRIPHENYLPHOSPHORANE. Retrieved from [Link]
- Google Patents. (n.d.). EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
-
LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
-
ResearchGate. (2021). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ACETYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
-
ResearchGate. (2021). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
-
YouTube. (2014). Reactions of Carboxylic Acids - Phosphorus tribromide (PBr3) 002. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776377, 3-Thenoyl chloride. Retrieved from [Link]
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Navigating the Solubility of 3-Thiophenecarbonyl Bromide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-thiophenecarbonyl bromide, a reactive acyl halide of significant interest in organic synthesis and drug development. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on fundamental chemical principles and comparative analysis with its chloride analog. A critical examination of the compound's reactivity, particularly its propensity for solvolysis with protic solvents, is presented. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the systematic determination of its solubility in anhydrous organic solvents, empowering researchers to generate reliable data for their specific applications. This whitepaper is intended for chemists, materials scientists, and pharmaceutical development professionals who require a deep, practical understanding of this reagent's behavior in solution.
Introduction: The Enigmatic Solubility of a Reactive Intermediate
3-Thiophenecarbonyl bromide, also known as 3-thenoyl bromide, is a pivotal building block in the synthesis of a diverse array of pharmaceutical and materials science targets. Its thiophene moiety is a common scaffold in medicinal chemistry, and the acyl bromide functionality provides a highly reactive handle for a variety of chemical transformations. However, the very reactivity that makes this compound a valuable synthetic tool also contributes to the scarcity of documented information regarding its solubility.
Acyl bromides, in general, are characterized by a carbonyl group attached to a bromine atom.[1] They are more reactive than their acyl chloride counterparts due to the bromine atom's larger size and lower electronegativity, making the carbon-bromine bond weaker and a better leaving group.[2] This heightened reactivity dictates that 3-thiophenecarbonyl bromide will not form stable solutions in protic solvents such as water, alcohols, and primary or secondary amines. Instead, it will undergo rapid nucleophilic acyl substitution, leading to the formation of carboxylic acids, esters, or amides, respectively.[3][4]
Therefore, a discussion of the "solubility" of 3-thiophenecarbonyl bromide must be bifurcated: its reactive decomposition in protic media and its physical dissolution in inert, aprotic solvents. This guide will address both aspects, providing researchers with the necessary insights to effectively handle this reactive intermediate.
Predicted Solubility Profile in Aprotic Organic Solvents
Based on these principles, 3-thiophenecarbonyl bromide is expected to be soluble in a range of common anhydrous aprotic organic solvents. The predicted solubility is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and lack of reactive functional groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Moderate to High | Ethereal oxygens can solvate the electrophilic carbonyl carbon. THF is generally a better solvent than diethyl ether for polar compounds. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the thiophene ring of the solute through π-stacking. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | High polarity of these solvents should facilitate dissolution. However, the potential for slow reaction with DMF and DMSO under certain conditions should be considered. |
| Alkanes | Hexane, Heptane | Low | The non-polar nature of alkanes makes them poor solvents for the polar 3-thiophenecarbonyl bromide. |
It is imperative to reiterate that these are predictions. The actual quantitative solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any stabilizers. For critical applications, experimental verification is non-negotiable.
The Critical Role of Reactivity: Solvolysis vs. Dissolution
A fundamental aspect of handling 3-thiophenecarbonyl bromide is understanding its high reactivity towards nucleophiles. This is not merely a cautionary note but a central determinant of its behavior in solution.
Reaction with Protic Solvents
As previously mentioned, protic solvents will react with 3-thiophenecarbonyl bromide in a process known as solvolysis. This is a chemical transformation, not a physical dissolution.
-
Water: Vigorous reaction to form 3-thiophenecarboxylic acid and hydrobromic acid.[3]
-
Alcohols (e.g., methanol, ethanol): Reaction to form the corresponding methyl or ethyl 3-thenoate and hydrobromic acid.
-
Primary and Secondary Amines: Reaction to form the corresponding N-substituted 3-thenamide and the amine hydrobromide salt.
This reactivity profile underscores the critical need for anhydrous conditions when working with 3-thiophenecarbonyl bromide if the intention is to utilize the intact acyl bromide in a subsequent reaction.
Logical Flow of Solvolysis
The following diagram illustrates the general mechanism of nucleophilic acyl substitution that governs the reaction of 3-thiophenecarbonyl bromide with protic solvents.
Figure 1. Generalized workflow of the solvolysis of 3-thiophenecarbonyl bromide.
Experimental Protocol for Solubility Determination
The following protocol provides a robust and self-validating method for determining the solubility of 3-thiophenecarbonyl bromide in anhydrous organic solvents. This procedure is designed to be performed in a controlled laboratory setting by trained personnel.
Pre-Experimental Considerations and Safety
-
Moisture Sensitivity: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled in a desiccator). All solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity and Corrosivity: 3-Thiophenecarbonyl bromide is expected to be corrosive and a lachrymator. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Inert Atmosphere: The entire experimental setup should be maintained under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.
Materials and Equipment
-
3-Thiophenecarbonyl bromide (ensure highest possible purity)
-
Anhydrous organic solvents of interest
-
Small, sealable glass vials with inert caps (e.g., PTFE-lined septa)
-
Magnetic stirrer and stir bars
-
Analytical balance (readable to at least 0.1 mg)
-
Gas-tight syringes
-
Inert gas source (nitrogen or argon) with a manifold
-
Constant temperature bath or block
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Figure 2. Experimental workflow for determining the solubility of 3-thiophenecarbonyl bromide.
Detailed Step-by-Step Methodology
-
Preparation of the Saturated Solution: a. Under an inert atmosphere, add an excess amount of 3-thiophenecarbonyl bromide to a pre-weighed, oven-dried vial. The presence of undissolved solid is essential to ensure saturation. b. Record the mass of the added solid. c. Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to the vial. d. Immediately seal the vial with an inert cap.
-
Equilibration: a. Place the sealed vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). b. Stir the suspension vigorously using a magnetic stir bar for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
Sampling and Phase Separation: a. After equilibration, stop the stirring and allow the excess solid to settle completely. b. Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a syringe filter (to prevent transfer of solid particles). c. Dispense the aliquot into a second pre-weighed vial. d. Record the mass of the transferred solution.
-
Quantification: a. Carefully evaporate the solvent from the second vial under reduced pressure. b. Once the solvent is completely removed, weigh the vial containing the solid residue. c. The mass of the dissolved 3-thiophenecarbonyl bromide is the difference between the final and initial mass of the second vial. d. Calculate the solubility using the mass of the dissolved solid and the volume of the aliquot taken.
Conclusion
While quantitative solubility data for 3-thiophenecarbonyl bromide remains elusive in readily accessible literature, a strong predictive understanding of its behavior can be established through the application of fundamental chemical principles. Its high reactivity, particularly towards protic solvents, is a defining characteristic that must be managed with rigorous anhydrous techniques. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of 3-thiophenecarbonyl bromide in solvents relevant to their work, with a strong emphasis on safety and procedural integrity. The generation of such data will be invaluable for the optimization of synthetic routes, the design of novel reaction conditions, and the expansion of the synthetic utility of this important thiophene-based building block.
References
-
ResearchGate. (2014). How can I separate triethylammonium bromide from a reaction mixture?. Retrieved from [Link]
-
Proprep. (n.d.). Describe the structure and reactivity of acyl bromide and its applications in organic synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]
-
PubChem. (n.d.). But-3-enoyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). US4235685A - Preparation of 3-thenyl bromide.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Arsenic(III) bromide. Retrieved from [Link]
-
Fiveable. (n.d.). Acyl Bromide Definition. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of allyl bromide. Retrieved from [Link]
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FooDB. (2005). Material Safety Data Sheet - Bromine MSDS. Retrieved from [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromothiophene. Retrieved from [Link]
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YouTube. (2020). Acyl Halides: Reactions Forming and Reactions of. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
-
PMC. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3: Synthesis of aryl bromides 9. Retrieved from [Link]
-
PubChem. (n.d.). 3-Thenoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Allyl bromide. Retrieved from [Link]
-
Chemsrc. (2025). 3-bromopropanoyl bromide. Retrieved from [Link]
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Difference between 3-thiophenecarbonyl bromide and 3-bromothiophene
[1]
Executive Summary
This guide delineates the critical structural and functional differences between 3-bromothiophene and 3-thiophenecarbonyl bromide .[1] While both reagents introduce a thiophene moiety into target molecules, they occupy distinct chemical spaces in drug discovery:
-
3-Bromothiophene is an aryl halide .[1] It serves as a scaffold building block, primarily utilized in metal-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) to form Carbon-Carbon (C-C) or Carbon-Heteroatom bonds directly on the aromatic ring.[1]
-
3-Thiophenecarbonyl bromide is an acyl halide .[1] It is a highly reactive electrophile used for acylation.[1] It facilitates the formation of amides, esters, and ketones via Nucleophilic Acyl Substitution (SNAc), typically serving to append the thiophene ring as a pendant group or side chain.
Critical Note: Do not confuse these with 3-thenyl bromide (3-(bromomethyl)thiophene), which is an alkyl halide used for benzylation-type alkylations.[1]
Part 1: Structural & Physicochemical Analysis[1]
The fundamental difference lies in the hybridization of the carbon atom bonded to the bromine. This dictates the stability and reactivity profile of each compound.
| Feature | 3-Bromothiophene | 3-Thiophenecarbonyl Bromide |
| CAS Number | 872-31-1 | 61563-75-5 |
| Structure | Thiophene ring with Br at C3 | Thiophene ring with -COBr at C3 |
| Formula | C₄H₃BrS | C₅H₃BrOS |
| MW | 163.04 g/mol | ~191.05 g/mol |
| Bond Type | C(sp²)–Br (Aryl) | C(sp²)–C(=O)–Br (Acyl) |
| Reactivity Class | Nucleophilic Substitution (Catalyzed) | Nucleophilic Acyl Substitution (Spontaneous) |
| Stability | Stable liquid; flammable.[1] | Moisture sensitive; hydrolyzes to acid.[1] |
| Primary Use | Core Scaffold Construction | Derivatization / Acylation |
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways for these two reagents.
Figure 1: 3-Bromothiophene requires metal catalysis for functionalization, whereas 3-thiophenecarbonyl bromide reacts spontaneously with nucleophiles.[1]
Part 2: Reactivity Profiles & Mechanistic Insight
3-Bromothiophene: The Scaffold Builder
This reagent is chemically inert to standard nucleophilic attacks (SN1/SN2) due to the strength of the C(sp²)-Br bond and the electron-rich nature of the thiophene ring.
-
Mechanism: Functionalization requires Oxidative Addition of a low-valent metal (usually Pd⁰ or Ni⁰) into the C-Br bond.[1]
-
Key Application (Lithiation): Unlike the acyl bromide, 3-bromothiophene undergoes Halogen-Metal Exchange with n-Butyllithium at -78°C.[1] This generates 3-lithiothiophene, a potent nucleophile that can attack electrophiles (aldehydes, ketones) to build complex C-C bonds.[1]
-
Selectivity: The 3-position is electronically distinct from the 2-position. While 2-bromothiophene is easier to synthesize, the 3-isomer allows for "meta-like" substitution patterns essential for optimizing drug binding pockets.[1]
3-Thiophenecarbonyl Bromide: The Acylating Agent
This reagent is an activated carboxylic acid derivative.[1] The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the bromine and the lack of resonance stabilization compared to an amide or ester.
-
Mechanism: Reacts via Addition-Elimination (SNAc) .[1] A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the bromide ion (a distinctively good leaving group).
-
Comparison to Chloride: The acyl bromide is generally more reactive than the corresponding chloride (3-thiophenecarbonyl chloride) because the C-Br bond is weaker and Br⁻ is a better leaving group (pKa of HBr < HCl). This makes it useful for acylation of sterically hindered or electron-poor nucleophiles where the chloride might fail.
-
Instability: It hydrolyzes rapidly in moist air to form 3-thiophenecarboxylic acid and HBr.[1]
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Using 3-Bromothiophene)
Objective: To synthesize 3-phenylthiophene via C-C bond formation.[1]
Reagents:
-
3-Bromothiophene (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)[1]
-
Pd(PPh₃)₄ (3-5 mol%)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with 3-bromothiophene, phenylboronic acid, and K₂CO₃. Add solvents and sparge with Nitrogen for 10 minutes (Critical: Oxygen poisons Pd(0) catalysts).
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Nitrogen.[1]
-
Reaction: Seal the vial and heat to 90°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexanes).
Validation:
-
TLC: Disappearance of 3-bromothiophene (high Rf) and appearance of fluorescent product.[1]
-
NMR: Loss of the distinct thiophene C3-H signal; appearance of phenyl protons.
Protocol B: Amide Formation (Using 3-Thiophenecarbonyl Bromide)
Objective: To synthesize N-benzyl-3-thiophenecarboxamide. Note: If the bromide is not commercially available, it is often generated in situ from the acid using PBr₃, but this protocol assumes the isolated reagent.
Reagents:
-
3-Thiophenecarbonyl bromide (1.0 eq)[1]
-
Benzylamine (1.1 eq)[1]
-
Triethylamine (Et₃N) (1.5 eq)[1]
-
Solvent: Anhydrous DCM (Dichloromethane)[1]
Step-by-Step:
-
Preparation: Flame-dry glassware and cool under Nitrogen. Dissolve benzylamine and Et₃N in anhydrous DCM. Cool to 0°C.[1]
-
Addition: Add 3-thiophenecarbonyl bromide dropwise (neat or in DCM solution) to the amine mixture. Caution: Exothermic reaction.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. (Reaction is typically fast).
-
Quench: Add saturated NaHCO₃ solution to quench unreacted acid bromide.
-
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine) and then Brine.[1]
-
Purification: Recrystallization or short silica plug.[1]
Validation:
-
IR Spectroscopy: Appearance of Amide I band (~1640 cm⁻¹) and disappearance of Acyl Bromide C=O (~1800 cm⁻¹).[1]
-
LC-MS: Mass shift corresponding to Product [M+H]+.
Part 4: Safety & Handling
| Hazard | 3-Bromothiophene | 3-Thiophenecarbonyl Bromide |
| Toxicity | Toxic if swallowed/inhaled.[1] | Causes severe skin burns/eye damage.[1][3][4] |
| Reactivity | Flammable.[1][3][5] Stable to moisture.[1] | Reacts violently with water/alcohols.[1] |
| Storage | Store in cool, dark place. | Store under inert gas (Ar/N₂); Fridge. |
| PPE | Standard gloves/goggles.[1] | Face shield recommended; Fume hood mandatory.[1] |
References
-
Sigma-Aldrich. 3-Bromothiophene Product Specification & Safety Data Sheet.[1] Merck KGaA.[1] Link
-
PubChem. 3-Bromothiophene Compound Summary. National Library of Medicine.[1] Link
-
ChemicalBook. 3-Thiophenecarbonyl bromide Properties and CAS 61563-75-5.[1]Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for Protocol A).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Context for Protocol B).
Sources
- 1. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Thenoyl chloride | C5H3ClOS | CID 2776377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3-thiophenecarbonyl bromide from 3-thiophenecarboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-Thiophenecarbonyl Bromide from 3-Thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol and expert insights into the synthesis of 3-thiophenecarbonyl bromide, a crucial intermediate in the development of novel therapeutics and functional materials. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The conversion of 3-thiophenecarboxylic acid to its more reactive acyl bromide derivative is a fundamental step that enables further molecular elaboration through nucleophilic acyl substitution reactions.
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a safe, efficient, and reproducible synthesis. We will delve into the reaction mechanism, provide a meticulously detailed experimental protocol, and address critical safety considerations.
The Strategic Importance of Acyl Bromide Synthesis
The conversion of a carboxylic acid to an acyl halide is a cornerstone of organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon less susceptible to nucleophilic attack.[4] By replacing the -OH group with a bromide, we create an excellent leaving group, dramatically enhancing the electrophilicity of the carbonyl carbon. This "activation" makes 3-thiophenecarbonyl bromide a versatile precursor for synthesizing a variety of derivatives, including esters, amides, and ketones, which are prominent in many pharmacologically active molecules.[1][5]
Mechanistic Insights: Activating the Carboxyl Group
The synthesis of 3-thiophenecarbonyl bromide from 3-thiophenecarboxylic acid is typically achieved using a brominating agent such as thionyl bromide (SOBr₂) or oxalyl bromide ((COBr)₂). While mechanistically similar to their more common chloride counterparts, these reagents offer a direct route to the desired acyl bromide.
The reaction with thionyl bromide proceeds through a nucleophilic acyl substitution pathway.[4][6] The process can be broken down into the following key stages:
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl bromide.[7][8]
-
Intermediate Formation: This initial attack leads to the formation of a protonated acyl bromosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[4][8]
-
Nucleophilic Substitution: A bromide ion, generated in the reaction mixture, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the final 3-thiophenecarbonyl bromide product and the elimination of sulfur dioxide (SO₂) gas and hydrogen bromide (HBr). The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.
A similar mechanism occurs with oxalyl bromide, which proceeds through an intermediate that decomposes to release carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen bromide (HBr).[9]
Caption: A streamlined workflow for the synthesis of 3-thiophenecarbonyl bromide.
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet leading to a scrubber, and a dropping funnel. The entire system should be under a positive pressure of an inert gas like nitrogen or argon to prevent moisture from entering the reaction.
-
Reagent Addition: To the flask, add 3-thiophenecarboxylic acid (1.0 eq). Dissolve or suspend it in anhydrous dichloromethane (DCM).
-
Controlled Addition of Brominating Agent: Cool the flask to 0 °C using an ice bath. Slowly add thionyl bromide (approx. 1.2 - 1.5 eq) dropwise from the dropping funnel over 20-30 minutes. The slow addition is crucial to control the initial exothermic reaction and the rate of gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 40 °C for DCM) and maintain for 1-3 hours. The reaction is typically complete when the evolution of gaseous byproducts (SO₂ and HBr) ceases.
-
Isolation and Purification: Cool the reaction mixture back to room temperature. The solvent and excess thionyl bromide are volatile and can be carefully removed under reduced pressure (rotary evaporation). The crude 3-thiophenecarbonyl bromide can then be purified by vacuum distillation to yield a clear liquid.
Critical Safety Considerations
A thorough understanding and implementation of safety protocols are paramount for this synthesis.
-
Corrosive and Water-Reactive Reagents: Thionyl bromide and oxalyl bromide are highly corrosive and react violently with water, releasing toxic and corrosive hydrogen bromide gas. [10][11][12]All manipulations must be carried out in a chemical fume hood, and all glassware must be scrupulously dried to prevent uncontrolled reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and tightly fitting safety goggles or a face shield. [13]* Handling and Storage: Handle these reagents under an inert atmosphere. [12]Store them in tightly sealed containers in a cool, dry, and well-ventilated area, away from moisture. [10][14]* Waste Disposal: Unreacted brominating agents must be quenched carefully. A slow, controlled addition to a stirred, cooled solution of sodium bicarbonate or calcium hydroxide can be used for neutralization. Dispose of all chemical waste in accordance with local, regional, and national regulations.
By adhering to this detailed guide, researchers can confidently and safely synthesize high-purity 3-thiophenecarbonyl bromide, a key building block for advancing drug discovery and materials science.
References
- CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system - Google Patents.
- US4235685A - Preparation of 3-thenyl bromide - Google Patents.
-
3-bromothiophene - Organic Syntheses Procedure. Available at: [Link]
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC. Available at: [Link]
-
3-thenyl bromide - Organic Syntheses Procedure. Available at: [Link]
-
Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]
-
5.9: Getting Towed Uphill - Chemistry LibreTexts. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]
-
22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
- US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]
-
Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. Available at: [Link]
-
Thionyl bromide | Georganics. Available at: [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. Available at: [Link]
-
Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Available at: [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. Available at: [Link]
- EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents.
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. Available at: [Link]
-
21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. Available at: [Link]
-
MSDS of Thionyl Bromide. Available at: [Link]
-
21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. westliberty.edu [westliberty.edu]
- 14. georganics.sk [georganics.sk]
Application Note: High-Performance Friedel-Crafts Acylation using 3-Thiophenecarbonyl Bromide
Executive Summary & Strategic Value
This application note details the protocol for utilizing 3-thiophenecarbonyl bromide as a high-reactivity electrophile in Friedel-Crafts acylation. While the corresponding acid chloride is the industry standard, the acid bromide offers distinct kinetic advantages, including faster acylium ion generation and the ability to operate under milder thermal conditions, which is critical when preserving sensitive functionalities on the nucleophilic substrate.
3-Thienyl ketones are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl ketones in varying drug classes (e.g., anti-inflammatory agents, kinase inhibitors). However, the 3-position of the thiophene ring is electronically distinct from the 2-position, often requiring specific handling to prevent desulfurization or polymerization during Lewis acid activation. This guide provides a self-validating workflow for generating the reagent in situ (or handling the isolated species) and coupling it efficiently with electron-rich aromatics.
Mechanistic Insight & Reaction Design
The reaction proceeds via the generation of a resonance-stabilized acylium ion. The use of the acid bromide rather than the chloride lowers the activation energy for the carbon-halogen bond cleavage by the Lewis Acid (LA).
Reaction Pathway[1]
-
Activation: The Lewis acid coordinates with the carbonyl oxygen and the bromine, facilitating the departure of the bromide ion.
-
Acylium Formation: The 3-thiophenecarbonyl cation is formed. Note that the sulfur atom in the thiophene ring can compete for Lewis acid coordination, potentially requiring a slight excess of catalyst.
-
Electrophilic Attack: The acylium ion attacks the nucleophilic aromatic substrate (Ar-H).
-
Aromatization: Deprotonation restores aromaticity, yielding the ketone-Lewis acid complex.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic flow from acid bromide activation to ketone formation. The bromide leaving group facilitates rapid acylium generation.
Experimental Protocol
Reagent Preparation (In Situ Generation)
Note: 3-Thiophenecarbonyl bromide is hydrolytically unstable and a potent lachrymator. It is best prepared fresh from 3-thiophenecarboxylic acid.
Reagents:
-
3-Thiophenecarboxylic acid (1.0 equiv)
-
Phosphorus tribromide (
) (0.4 equiv) or Thionyl bromide ( ) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Procedure:
-
Suspend 3-thiophenecarboxylic acid in anhydrous DCM under
atmosphere. -
Cool to
. -
Add
dropwise over 15 minutes. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (conversion of acid to acyl bromide; quench aliquot with MeOH to check for methyl ester).
-
Use the solution directly for the Friedel-Crafts step to avoid isolation hazards.
Friedel-Crafts Acylation Workflow
Scope: Coupling with Anisole (Model Substrate).
| Parameter | Specification | Notes |
| Limiting Reagent | 3-Thiophenecarbonyl Bromide | Generated in situ (approx 1.0 M) |
| Nucleophile | Anisole (1.1 equiv) | Slight excess ensures complete consumption of the acyl bromide. |
| Catalyst | ||
| Solvent | DCM or | DCM is standard; |
| Temperature | Lower start temp required due to high reactivity of acid bromide. |
Step-by-Step Methodology:
-
Catalyst Suspension: In a separate flame-dried 3-neck flask, suspend anhydrous
(1.2 equiv) in DCM at . -
Substrate Addition: Add Anisole (1.1 equiv) to the catalyst suspension. Note: For highly reactive substrates, add the catalyst to the mixture of substrate and acylating agent instead (Perrier modification) to moderate the exotherm.
-
Electrophile Addition: Transfer the fresh 3-thiophenecarbonyl bromide solution (from Step 3.1) via cannula into the catalyst/substrate mixture dropwise over 30 minutes. Maintain internal temperature
. -
Reaction Phase:
-
Stir at
for 1 hour. -
Warm to RT and stir for 2-4 hours.
-
Monitoring: Check HPLC/TLC for disappearance of the methyl ester (quenched aliquot).
-
-
Quench & Workup:
-
Pour reaction mixture slowly onto a mixture of ice/HCl (1M). Caution: Exothermic hydrolysis of aluminum salts.
-
Separate organic layer. Extract aqueous layer with DCM (2x).
-
Wash combined organics with sat.
(to remove unreacted acid), water, and brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallization (often from EtOH/Hexane) or Flash Chromatography (Silica, Hexane/EtOAc gradient).
Critical Optimization & Troubleshooting
Catalyst Selection Matrix
The choice of Lewis Acid significantly impacts yield and byproduct formation.
| Catalyst | Reactivity | Recommendation |
| High | Preferred. Matches the halogen of the reagent; avoids halogen exchange side-reactions. | |
| High | Acceptable.[1] Cheaper. Risk of Cl/Br exchange on the carbonyl, though product is identical. | |
| Moderate | Use for highly electron-rich substrates (e.g., thiophene, furan) to prevent polymerization. | |
| Low | Use only for extremely activated substrates (e.g., phenols, resorcinols). |
Handling "The Thiophene Problem"
Thiophene rings can polymerize in the presence of strong Lewis acids.
-
Solution: Always add the acylating agent (complexed with catalyst) to the substrate, or keep the temperature strictly below
. -
Regioselectivity: When acylating onto a thiophene ring (not the case here, but relevant context), attack occurs at C2. Here, the thiophene is the carrier, so the integrity of the C3-carbonyl bond is the primary concern.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-thienyl ketones via in-situ acid bromide generation.
Safety & Handling
-
Lachrymator: 3-thiophenecarbonyl bromide is a potent lachrymator. All operations must be performed in a well-ventilated fume hood.
-
Hydrolysis: Reacts violently with water to release HBr. Ensure all glassware is flame-dried.
-
Waste: Quenched aluminum salts should be neutralized before disposal.
References
-
Friedel-Crafts Acylation Mechanism & Catalysts
- Title: Acylation of thiophene and its derivatives (Patent US2432991A)
-
Handling of Thiophene Acid Halides
- Title: 3-Thenyl Bromide (Related handling precautions for 3-substituted thiophene bromides)
- Source: Organic Syntheses, Coll. Vol. 4, p.918 (1963)
-
URL:[Link]
-
General Acid Bromide Synthesis
- Title: Preparation of Acyl Bromides
- Source: Journal of the American Chemical Society (General methodology reference)
-
URL:[Link] (General Reference for PBr3 usage)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. differencebetween.com [differencebetween.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Protocol for handling moisture-sensitive acid bromides
Executive Summary
Acid bromides (acyl bromides) represent a "heavy artillery" class of acylating agents, significantly more reactive than their ubiquitous counterparts, acid chlorides. They are indispensable when dealing with sterically hindered substrates , electron-deficient nucleophiles , or acid-sensitive moieties that require mild, neutral conditions to prevent decomposition.
However, this heightened reactivity comes at a cost: extreme moisture sensitivity. Acid bromides hydrolyze orders of magnitude faster than acid chlorides, necessitating rigorous exclusion of atmospheric moisture. This application note details a self-validating protocol for the in situ generation, handling, and utilization of acid bromides, ensuring high conversion rates and operator safety.
Scientific Basis: The Kinetic Advantage
The utility of acid bromides rests on the superior leaving group ability of the bromide ion compared to the chloride ion.[1] In nucleophilic acyl substitution, the rate-determining step often involves the expulsion of the leaving group from the tetrahedral intermediate.
Comparative Reactivity Data
The following table illustrates the thermodynamic basis for the enhanced reactivity of acid bromides.
| Feature | Acid Chloride (R-COCl) | Acid Bromide (R-COBr) | Mechanistic Implication |
| Bond Length (C-X) | ~1.79 Å | ~1.97 Å | The C-Br bond is longer and weaker, lowering the activation energy for cleavage. |
| Leaving Group pKa | -7 (HCl) | -9 (HBr) | Bromide is a more stable base, making it a superior leaving group. |
| Carbonyl IR Stretch | ~1785 cm⁻¹ | ~1810 cm⁻¹ | Higher wavenumber indicates greater single-bond character in the C-O bond, correlating to higher electrophilicity. |
| Hydrolysis Rate | Fast | Violent/Instant | Requires stricter moisture exclusion protocols. |
Mechanism of Action (PBr₃ Generation)
The most robust method for generating acid bromides is the reaction of a carboxylic acid with phosphorus tribromide (PBr₃).[2] Unlike thionyl chloride (SOCl₂), which produces gaseous byproducts (SO₂, HCl), PBr₃ produces non-volatile phosphorous acid (H₃PO₃), which can be separated or accounted for in in situ protocols.
Figure 1: The reaction proceeds via an initial activation of the carboxylic oxygen by phosphorus, followed by an SN2-type attack by the liberated bromide ion.[3][4]
Pre-Protocol Preparation
Trustworthiness Check: The success of this protocol is determined before the reaction begins. If the glassware is not dry, the reagent will consume itself before reaching the substrate.
-
Glassware: All flasks, syringes, and needles must be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum immediately prior to use.
-
Gas Source: High-purity Nitrogen (N₂) or Argon (Ar). Argon is preferred for acid bromides as it is heavier than air, providing a better "blanket" for the heavy acyl bromide vapors.
-
Solvents:
-
Dichloromethane (DCM): Distilled over CaH₂ or passed through an activated alumina column.
-
Toluene: Excellent alternative; higher boiling point allows for thermal acceleration if needed.
-
Avoid: Ethers (THF, Et₂O) can be cleaved by strong Lewis acids generated in situ or by the acid bromide itself over long periods.
-
Core Protocol: In Situ Generation and Coupling
This protocol describes the conversion of a carboxylic acid to an acid bromide using PBr₃, followed by immediate coupling with a nucleophile (e.g., a sterically hindered amine).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Phosphorus Tribromide (PBr₃) (0.4 equiv) [Note: Stoichiometry is theoretically 0.33, but slight excess ensures full conversion]
-
Nucleophile (1.1 equiv)
-
Non-nucleophilic base (e.g., Pyridine or 2,6-Lutidine) (1.2 equiv)
-
Anhydrous DCM (0.2 M concentration relative to acid)
Step-by-Step Methodology
-
System Setup:
-
Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.
-
Connect the side arm to a Schlenk line (vacuum/inert gas manifold).
-
Flame-dry the flask under vacuum. Backfill with Argon. Repeat 3x.
-
-
Reagent Loading:
-
Add the Carboxylic Acid (solid) against a positive flow of Argon.
-
Inject Anhydrous DCM via syringe. Stir to dissolve.
-
Critical Step: Cool the solution to 0°C (ice bath). The reaction with PBr₃ can be exothermic.[5]
-
-
Bromination (The Generation Phase):
-
Using a gas-tight syringe, add PBr₃ dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Monitoring: Stir for 2–3 hours.
-
QC Check: Withdraw a 50 µL aliquot, quench in MeOH, and run TLC. If the methyl ester is formed and the acid spot is gone, the acid bromide formation is complete. Alternatively, check IR for the shift to ~1810 cm⁻¹.
-
-
Coupling (The Utilization Phase):
-
Cool the mixture back to 0°C.
-
Add the Base (Pyridine) first. Note: Validated protocols often add base before the nucleophile to scavenge HBr immediately.
-
Add the Nucleophile (dissolved in minimal DCM) slowly via syringe.
-
Allow to warm to RT and stir for 4–12 hours.
-
-
Quench and Workup:
-
Safety: Quench by adding Saturated NaHCO₃ solution dropwise. Caution: CO₂ evolution and HBr neutralization will be vigorous.
-
Dilute with DCM, wash with water, 1M HCl (to remove pyridine), and Brine.
-
Dry over MgSO₄ and concentrate.
-
Advanced Handling: Isolation and Transfer
For cases where the acid bromide must be isolated (e.g., to remove phosphorous byproducts before coupling), use the Double-Tip Needle (Cannula) technique.
Figure 2: Operational workflow emphasizing the inert transfer step to separate the active reagent from phosphorous residues.
The Cannula Protocol:
-
After generation (Step 3 in Core Protocol), allow the reaction to stand for 30 minutes. The phosphorous acid byproducts often form a viscous oil or precipitate at the bottom.
-
Prepare a second flame-dried flask containing the Nucleophile/Base.
-
Insert a double-tipped needle (cannula) through the septum of the Acid Bromide flask, keeping the tip above the liquid level.
-
Insert the other end into the Nucleophile flask.
-
Lower the tip in the source flask into the clear supernatant (avoiding the sludge at the bottom).
-
Apply positive Argon pressure to the source flask to push the Acid Bromide solution into the Nucleophile flask.
Troubleshooting & Safety
| Issue | Diagnosis | Corrective Action |
| Low Yield | Hydrolysis due to moisture. | Re-dry solvents; ensure Argon lines are free of leaks; check septum integrity. |
| P-Contamination | Byproducts carried over. | Use the Cannula Transfer method (Section 5) rather than direct addition. |
| Violent Fuming | HBr release. | Ensure the quench is performed at 0°C; use a scrubber trap (NaOH) on the Schlenk line exhaust. |
| Incomplete Reaction | Old PBr₃. | PBr₃ degrades over time. Distill PBr₃ if the liquid is yellow/orange (should be clear/colorless). |
Safety Note: Acid bromides are lachrymators and corrosive. Upon contact with moist air, they release HBr gas, which is toxic and corrosive to lung tissue. All operations must be performed in a functioning fume hood.
References
-
Master Organic Chemistry. PBr3 For Converting Alcohols To Alkyl Bromides: Mechanism. [Link]
-
Organic Syntheses. 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).[6] Org.[5] Synth. 1980, 59, 26. [Link]
-
Chemistry LibreTexts. Reactivity of Carboxylic Acid Derivatives. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Thenoyl Bromide
Welcome to the technical support center for the synthesis of 3-thenoyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical chemical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your experimental outcomes.
Overview of 3-Thenoyl Bromide Synthesis
The conversion of 3-thenoic acid to its corresponding acyl bromide, 3-thenoyl bromide, is a fundamental reaction in organic synthesis. Acyl bromides are highly reactive intermediates, making them valuable precursors for the formation of esters, amides, and other carbonyl derivatives.[1] The primary method for this transformation involves the reaction of 3-thenoic acid with a brominating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) followed by a bromide source, or more directly, thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃).[1][2][3][4]
The general reaction is as follows:
3-Thenoic Acid + Brominating Agent → 3-Thenoyl Bromide
The choice of brominating agent and reaction conditions is critical to maximizing yield and purity while minimizing side reactions.
Reaction Mechanism with Thionyl Chloride
A common and cost-effective method for synthesizing acyl halides is the use of thionyl chloride.[3][5] The mechanism for the formation of an acyl chloride from a carboxylic acid using thionyl chloride is well-established. A similar mechanism can be extrapolated for the synthesis of 3-thenoyl bromide, potentially through the in-situ generation of a mixed anhydride followed by nucleophilic attack by a bromide ion.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-thenoyl bromide in a question-and-answer format.
Question 1: My yield of 3-thenoyl bromide is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 3-thenoyl bromide can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Incomplete Reaction: The conversion of 3-thenoic acid to 3-thenoyl bromide may not be going to completion.
-
Solution 1: Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Gently heating the reaction mixture can also increase the reaction rate.[1][6] However, be cautious with temperature, as excessive heat can lead to side reactions.
-
Solution 2: Use an Excess of the Brominating Agent: Using a slight excess of the brominating agent can help drive the reaction to completion.[7]
-
-
Product Degradation: 3-Thenoyl bromide, like other acyl halides, is susceptible to hydrolysis.
-
Solution: Ensure Anhydrous Conditions: The presence of water in your reagents or glassware will convert the product back to 3-thenoic acid. Ensure all glassware is thoroughly dried and that your solvents are anhydrous.
-
-
Side Reactions: The thiophene ring is susceptible to electrophilic aromatic substitution (bromination of the ring), which consumes your starting material and complicates purification.[8][9]
-
Solution: Control Reaction Conditions: Maintain a moderate reaction temperature and avoid a large excess of the brominating agent to minimize ring bromination.
-
-
Loss During Workup and Purification: The product may be lost during the extraction and distillation steps.
-
Solution 1: Careful Extraction: Ensure proper phase separation during aqueous workup.
-
Solution 2: Optimized Distillation: Distill the product under reduced pressure to lower the boiling point and prevent thermal decomposition.[8]
-
Below is a workflow to guide you through troubleshooting low yield:
Caption: Troubleshooting workflow for low yield of 3-thenoyl bromide.
Question 2: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely impurities and how can I remove them?
Answer:
Impurities in your 3-thenoyl bromide sample can be unreacted starting material, side products, or degradation products.
Common Impurities and Purification Strategies:
-
Unreacted 3-Thenoic Acid: If the reaction did not go to completion, you will have residual starting material.
-
Purification: 3-Thenoic acid is a solid with different solubility properties than the acyl bromide. A careful distillation under reduced pressure should separate the less volatile carboxylic acid from the product.[8]
-
-
Ring-Brominated Byproducts: The thiophene ring can undergo electrophilic bromination, leading to brominated 3-thenoyl bromide isomers.[8]
-
Purification: These byproducts may have boiling points close to your desired product, making separation by distillation challenging. Column chromatography on silica gel may be an effective purification method.[10]
-
-
Hydrolysis Product (3-Thenoic Acid): If your product was exposed to moisture during workup or storage, it will have hydrolyzed back to the carboxylic acid.
-
Purification: As with unreacted starting material, distillation is the preferred method of separation.
-
-
Residual Brominating Agent and Byproducts: For example, if using thionyl chloride, you may have residual sulfur-containing compounds.
-
Purification: A thorough workup, including washing the organic layer with a dilute sodium bicarbonate solution, can help remove acidic byproducts.[11] Be cautious as this can also hydrolyze your product. Subsequent distillation is essential.
-
Question 3: The reaction is very slow or does not seem to initiate. What could be the problem?
Answer:
A sluggish or non-starting reaction is often due to issues with the reagents or reaction setup.
Potential Causes and Solutions:
-
Poor Quality Reagents: The brominating agent may have degraded over time.
-
Solution: Use a fresh bottle of the brominating agent or purify it before use if possible. For instance, N-bromosuccinimide (NBS), another potential brominating agent, can be recrystallized.[12]
-
-
Insufficient Activation: Some bromination reactions require a catalyst or initiator.
-
Solution: For reactions involving radical pathways (less common for this transformation but possible with reagents like NBS), a radical initiator like AIBN or benzoyl peroxide might be needed.[13] For conversions of carboxylic acids to acyl halides, a catalytic amount of a tertiary amine or DMF can sometimes accelerate the reaction.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature.
-
Solution: Gently warm the reaction mixture. A temperature of 40-60 °C is often a good starting point.[1]
-
Frequently Asked Questions (FAQs)
What is the best brominating agent for this synthesis?
The choice of brominating agent depends on factors like cost, safety, and desired reactivity.
| Brominating Agent | Advantages | Disadvantages |
| Thionyl Bromide (SOBr₂) | Direct conversion, high reactivity. | Highly corrosive, reacts violently with water, moisture sensitive.[14][15][16] |
| Phosphorus Tribromide (PBr₃) | Effective for converting carboxylic acids to acyl bromides.[1][2] | Corrosive, moisture sensitive. |
| Thionyl Chloride (SOCl₂) followed by a bromide salt | Cost-effective, readily available. | Two-step process, may require higher temperatures. |
| Oxalyl Bromide | Clean reaction, gaseous byproducts. | Expensive, moisture sensitive. |
What are the key safety precautions I should take?
-
Work in a well-ventilated fume hood. [8]
-
Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[14][15]
-
Handle all reagents with care: Thionyl bromide and phosphorus tribromide are corrosive and react violently with water.[14][15][16]
-
Quench any unreacted brominating agent carefully with a suitable reagent (e.g., slowly adding to a stirred solution of sodium bicarbonate).
How should I store the final product, 3-thenoyl bromide?
3-Thenoyl bromide is an acyl bromide and is therefore sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8] Storing over a drying agent like calcium carbonate can help to neutralize any acid that may form and slow down decomposition.[8]
Experimental Protocol: Synthesis of 3-Thenoyl Bromide using Thionyl Bromide
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
3-Thenoic acid
-
Thionyl bromide (SOBr₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask, reflux condenser, and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride.
-
Reagents: In the flask, dissolve 3-thenoic acid in anhydrous DCM.
-
Addition of Brominating Agent: Slowly add thionyl bromide (1.1 equivalents) to the stirred solution at room temperature. The addition should be done dropwise via an addition funnel.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 3-thenoyl bromide by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 3-thenoyl bromide.
Caption: General workflow for the synthesis of 3-thenoyl bromide.
References
- Preparation of 3-thenyl bromide.
- Synthetic method of 3-bromopyridine.
-
3-thenyl bromide. Organic Syntheses Procedure. [Link]
-
Preparation of acetyl bromide. PrepChem.com. [Link]
-
α-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Chemia. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]
-
Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Acetyl bromide synthesis production process.
-
Preparation of allyl bromide (3-bromopropene, 3-bromoprop-1-ene, 3-bromopropylene). Synthesis of Organic Compounds. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Troubleshooting the synthesis of BINOL derivatives. Reddit. [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
-
Thionyl bromide. Georganics. [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Organic Chemistry: Current Research. [Link]
-
α-Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]
-
Reaction of Carboxylic acid with Thionyl chloride. YouTube. [Link]
-
α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. JoVE. [Link]
-
MSDS of Thionyl Bromide. MSDS. [Link]
-
Ensembling three multicomponent reactions for the synthesis of a novel category of pseudo-peptides containing dithiocarbamate and N,X-heterocylic groups. ResearchGate. [Link]
-
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [Link]
-
Synthesis of aryl bromides. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. youtube.com [youtube.com]
- 13. US4235685A - Preparation of 3-thenyl bromide - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. georganics.sk [georganics.sk]
Technical Support Center: Storage & Handling of 3-Thiophenecarbonyl Halides
Executive Summary: The Stability-Reactivity Trade-off
In drug discovery, the choice between 3-thiophenecarbonyl chloride and 3-thiophenecarbonyl bromide is a strategic decision between shelf-stability and synthetic reactivity .
-
The Chloride is the industry standard for storage. It offers a balance of moderate reactivity and reasonable shelf-life, typically existing as a low-melting solid or liquid that can be stored for months under proper conditions.
-
The Bromide is a high-energy reagent. Due to the exceptional leaving-group ability of the bromide ion, it is significantly more susceptible to hydrolysis and thermal decomposition. It is rarely suitable for long-term storage and is best generated in situ.
This guide addresses the specific storage challenges of these electrophiles and provides protocols to salvage or synthesize them when stability fails.
Comparative Stability Data
The following data highlights why the bromide requires stricter handling protocols.
| Feature | 3-Thiophenecarbonyl Chloride | 3-Thiophenecarbonyl Bromide | Impact on Storage |
| C-X Bond Strength | Stronger (~81 kcal/mol) | Weaker (~68 kcal/mol) | Bromide degrades faster with heat. |
| Leaving Group Ability | Good (Cl⁻) | Excellent (Br⁻) | Bromide hydrolyzes instantly in moist air. |
| Physical State (RT) | Solid (MP: ~52-55°C) | Liquid / Low-melting Solid | Solids are generally more stable due to lower diffusion rates. |
| Hydrolysis Product | HCl (Corrosive gas) | HBr (Stronger acid/reducing agent) | HBr can cause secondary darkening/oxidation. |
| Recommended Storage | +2°C to +8°C, Inert atm. | -20°C, Sealed ampoule | Bromide requires freezer storage. |
Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Purity
Q1: My 3-thiophenecarbonyl chloride has solidified into a hard block. Has it polymerized?
-
Diagnosis: Likely No . 3-thiophenecarbonyl chloride has a melting point around 52–55°C . If stored in a refrigerator (+4°C), it will crystallize.
-
Solution: Gently warm the container to 60°C in a water bath under a nitrogen stream to liquefy it before dispensing. Do not chip at the solid with a metal spatula, as this introduces moisture and metal ions.
Q2: The 3-thiophenecarbonyl bromide has turned from pale yellow to dark red/brown. Is it usable?
-
Diagnosis: This indicates oxidative decomposition and the release of free bromine (
) or HBr-induced polymerization of the thiophene ring. -
Verdict: Discard. The presence of free radical species or acidic byproducts will likely compromise downstream coupling reactions (e.g., Friedel-Crafts or Amide coupling).
-
Prevention: Store strictly under Argon (heavier than air) and wrap the cap with Parafilm and electrical tape.
Category B: Hydrolysis & Handling
Q3: I see white "smoke" when I open the bottle. What is happening?
-
Mechanism: This is the rapid hydrolysis of the acyl halide with atmospheric moisture, releasing HX gas (HCl or HBr).
-
Critical Action:
-
Purge the headspace immediately with dry Nitrogen/Argon.
-
If the fuming is severe, the titer of the reagent has dropped. Perform a morpholine titration to determine the remaining active concentration before use.
-
Q4: Can I store a stock solution of the bromide in DCM or THF?
-
Answer: No.
-
THF: Acyl bromides can cleave cyclic ethers like THF over time, catalyzed by the HBr generated from trace moisture (Ring-opening polymerization).
-
DCM: While better, HBr buildup can still occur.
-
-
Protocol: Always prepare 3-thiophenecarbonyl bromide fresh (see Section 5).
Decision Pathways & Workflows
The following diagrams illustrate the decomposition logic and the decision-making process for handling these reagents.
Figure 1: Triage workflow for assessing reagent quality before experimentation.
Experimental Protocols
Protocol A: Long-Term Storage of 3-Thiophenecarbonyl Chloride
Use this protocol to extend shelf life to 6-12 months.
-
Container: Use a glass vial with a Teflon-lined screw cap. Avoid rubber septa (HCl corodes rubber over time).
-
Atmosphere: Flush the vial with dry Argon for 60 seconds before capping. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Sealing: Wrap the cap junction with Parafilm M , followed by a layer of electrical tape .
-
Secondary Containment: Place the vial inside a desiccator jar containing activated silica gel or
. -
Temperature: Store at +4°C.
Protocol B: In-Situ Generation of 3-Thiophenecarbonyl Bromide
Use this protocol to avoid storage instability entirely.
Rationale: Since the bromide is unstable, converting the stable acid to the bromide immediately before use is the gold standard for reliability.
Reagents:
-
3-Thiophenecarboxylic acid (1.0 eq)
-
Phosphorus tribromide (
) (0.4 eq) [Note: 1 mol PBr3 converts 3 mol acid] -
Solvent: Anhydrous Toluene or DCM.
Procedure:
-
Suspend 3-thiophenecarboxylic acid in anhydrous toluene under
. -
Cool to 0°C.
-
Add
dropwise via syringe. (Caution: Exothermic). -
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: The suspension should become a clear solution as the acid is consumed.
-
-
Purification (Optional but recommended): Allow the orange phosphorus byproducts to settle (or decant).
-
Usage: Use the supernatant solution directly in the next step (e.g., Friedel-Crafts acylation). Do not evaporate to dryness unless strictly necessary, as thermal stress induces decomposition.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733367, 3-Thiophenecarbonyl chloride. Retrieved from [Link]
Controlling side reactions in thiophene acid bromide synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Thiophene-carbonyl bromides (e.g., Thiophene-2-carbonyl bromide). This class of compounds presents a unique "double-edged" challenge: the high electron density of the thiophene ring makes it susceptible to unwanted electrophilic attack (ring bromination) and acid-catalyzed polymerization (tar formation) under the very conditions required to generate the acyl bromide.
Topic: Controlling Side Reactions & Impurity Profiles
Content Type: Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Development Scientists
Part 1: The Chemistry of Instability (Executive Summary)
Synthesizing Thiophene-carbonyl bromides (R-COBr) from their corresponding carboxylic acids is not a trivial functional group interconversion. Unlike benzene derivatives, the thiophene ring is an electron-rich heterocycle (
When you expose a thiophene carboxylic acid to standard brominating agents (e.g.,
-
Nucleophilic Acyl Substitution (Desired): The -OH of the acid is activated and replaced by -Br.
-
Electrophilic Aromatic Substitution (Side Reaction A): The brominating agent or generated
attacks the thiophene ring (usually at C5 or C3), leading to ring-brominated impurities. -
Acid-Catalyzed Polymerization (Side Reaction B): The generation of
byproduct initiates cationic polymerization of the thiophene ring, resulting in characteristic "black tars."
This guide provides the logic to navigate this stability minefield.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Mixture Appearance & Tars
Q1: My reaction mixture turned from yellow to a viscous black tar within 30 minutes. What happened?
Diagnosis: Acid-Catalyzed Polymerization.
The Mechanism: Standard bromination with Phosphorus Tribromide (
-
Switch Reagents: Move from
to Oxalyl Bromide ( ) with a catalytic amount of DMF. This releases and gases, minimizing non-volatile acid accumulation. -
Scavenge Acid: If
is required, add a non-nucleophilic base like Pyridine (0.9 - 1.0 eq) to buffer the reaction. Note: Excess base may racemize chiral centers if present. -
Temperature Control: Never reflux thiophene acids with
initially. Initiate at and warm slowly to room temperature.
Category 2: Impurity Profile (NMR/LCMS)
Q2: I see a significant impurity (+79/81 mass units) in my LCMS. Is this the acid bromide?
Diagnosis: Ring Bromination (Regio-impurity).
The Mechanism: You likely have 5-bromo-thiophene-2-carbonyl bromide . The thiophene ring is activated towards Electrophilic Aromatic Substitution (EAS). If your reaction generates free bromine (
-
Stoichiometry Check: Ensure strictly stoichiometric use of brominating agents. Excess reagent increases EAS potential.
-
Solvent Choice: Avoid polar solvents that stabilize the Wheland intermediate of the EAS pathway. Use non-polar solvents like Dichloromethane (DCM) or Toluene .
-
Avoid
: Thionyl bromide often contains traces of or generates it upon thermal decomposition.
Q3: My product hydrolyzes back to the acid immediately upon workup. How do I isolate it? Diagnosis: Hydrolytic Instability. The Mechanism: Thiophene acid bromides are significantly more reactive (and moisture sensitive) than their benzoyl counterparts due to the electron-donating nature of the thiophene ring, which increases the electrophilicity of the carbonyl carbon. Corrective Action:
-
Skip Aqueous Workup: Do not wash with water or bicarb.
-
"Filter and Strip" Protocol: If using Oxalyl Bromide/DCM:
-
React until gas evolution ceases.
-
Concentrate under high vacuum to remove solvent and excess reagent.
-
Use the crude residue directly for the next step (Friedel-Crafts or Coupling).
-
-
Validation: Verify conversion via quenching a small aliquot with Methanol to form the Methyl Ester, then check GC/LCMS.
Part 3: Optimized Experimental Protocol
Protocol: Synthesis of Thiophene-2-Carbonyl Bromide (Low-Tar Method)
Standard
Reagents:
-
Thiophene-2-carboxylic acid (1.0 eq)[1]
-
Oxalyl Bromide (1.1 eq) [CAS: 15219-34-8]
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Dissolution: Add Thiophene-2-carboxylic acid and anhydrous DCM. Stir to suspend.
-
Catalyst: Add catalytic DMF. Crucial: DMF forms the Vilsmeier-Haack type active species which is milder than bulk acid.
-
Addition: Add Oxalyl Bromide dropwise at
via syringe.-
Observation: Vigorous bubbling (
) will occur.
-
-
Reaction: Allow to warm to Room Temperature (
) and stir for 2 hours.-
Checkpoint: Solution should remain clear/yellow. Darkening indicates polymerization.
-
-
Workup: Connect directly to a vacuum manifold (Schlenk line). Evaporate solvent and excess oxalyl bromide at Room Temperature.
-
Do not heat above
.
-
-
Storage: Store under Argon at
. Use within 24 hours.
Part 4: Reaction Pathway Visualization
The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes.
Caption: Kinetic competition in thiophene acylation. Green path represents the optimized route; red paths indicate side reactions triggered by excess heat, acid, or bromine.
Part 5: Quantitative Data & Limits
| Parameter | Standard Limit | Consequence of Excursion |
| Reaction Temp | ||
| Reagent Stoichiometry | 1.05 - 1.10 eq | |
| Acid Scavenger | Pyridine (Optional) | Absence in |
| Atmosphere | Inert (Ar/N2) | Moisture hydrolyzes product to acid + HBr (autocatalytic degradation). |
References
-
Alpha Bromination of Carboxylic Acids (HVZ Reaction).Chemistry LibreTexts. (2024). Explains the fundamental mechanism of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
mediated acid bromide formation. [Link] -
Synthesis, properties and biological activity of thiophene. Der Pharma Chemica. (2011). Detailed review of thiophene ring reactivity and sensitivity to electrophilic attack. [Link]
-
Alkyl bromide synthesis by bromination or substitution.Organic Chemistry Portal. Reviews
usage and side products in halogenation.[2] [Link] - Acylation of Thiophene (Patent US2492629A).Google Patents.
Sources
Handling lachrymatory hazards of thiophene acid halides
The following guide serves as a specialized Technical Support Center for researchers handling Thiophene Acid Halides (e.g., Thiophene-2-carbonyl chloride). These compounds are potent lachrymators (tear-inducing agents) and corrosives.[1]
Status: Active | Tier: Senior Application Support | Topic: Lachrymatory Hazard Control
Introduction: The Hazard Profile
Thiophene acid halides are structurally similar to riot control agents. Upon contact with the moisture in mucous membranes (eyes, respiratory tract), they undergo rapid hydrolysis, releasing Hydrochloric Acid (HCl) and Thiophene-carboxylic acid . This dual-action mechanism triggers the TRPA1 ion channels, causing immediate, debilitating pain, blepharospasm (involuntary eyelid closure), and respiratory distress.
Core Directive: The primary goal is Zero Vapor Release . Unlike standard organic reagents, even micro-leaks can render a laboratory uninhabitable for hours.
Pre-Experimental Setup (Engineering & PPE)
Ticket #101: "What specific PPE prevents lachrymatory exposure? Standard nitrile gloves seem insufficient."
Support Response: Standard nitrile gloves provide splash protection but have poor permeation resistance to acid chlorides. For thiophene acid halides, we recommend a Multi-Barrier Approach :
-
Hand Protection:
-
Inner Layer: 4-mil Nitrile (for perspiration/comfort).
-
Barrier Layer: Silver Shield® / 4H® (EVOH/PE laminate) gloves. These are chemically impervious to acid chlorides.
-
Outer Layer: Heavy-duty Nitrile (disposable) to protect the laminate glove from tears and provide grip.
-
-
Respiratory/Eye Protection:
-
Primary: Work exclusively inside a certified fume hood (Face velocity: 80–100 fpm).
-
Secondary: Chemical splash goggles (ventless) are mandatory.[1] A face shield is recommended during transfers.[2]
-
Contingency: Have a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges ready outside the zone in case of containment breach.
-
Ticket #102: "My fume hood trap setup isn't stopping the fumes. What is the correct scrubber configuration?"
Support Response: A standard solvent trap is insufficient because it does not neutralize the HCl gas generated during the reaction. You must install a Reactive Scrubber System .
Recommended Configuration:
-
Reaction Vessel: Under positive nitrogen pressure.
-
Outlet: Connect to an oil bubbler (to prevent backflow).
-
Scrubbing Trap: Bubble the exhaust gas through a solution of 10-20% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate.
-
Note: Ensure a "suck-back" trap (empty flask) is placed between the reaction and the base trap to prevent base from being pulled into your reaction if pressure drops.
-
Visualization: Vapor Control Workflow
Figure 1: Reactive Scrubber Configuration ensuring HCl neutralization before exhaust release.
Synthesis & Handling Protocols
Ticket #201: "I need to transfer the acid chloride from the reagent bottle to my reaction flask. How do I do this without releasing vapors?"
Support Response: Open pouring is strictly prohibited. Use Cannula Transfer or Syringe Techniques to maintain a closed system.
Protocol:
-
Septum Seal: Ensure both the reagent bottle and reaction flask are sealed with chemically resistant septa (PTFE-lined).
-
Pressure Equalization: Insert a nitrogen line into the reagent bottle to provide positive pressure.
-
Transfer: Use a dry, oven-baked glass syringe with a long needle.
-
Technique: Draw the liquid slowly. If a bubble forms, do not push it back out into the open air; push it back into the bottle below the liquid level.
-
-
Injection: Inject directly into the reaction solvent (subsurface addition) to minimize volatilization.
Ticket #202: "The reaction mixture turned black/brown upon addition. Is this normal?"
Support Response: Thiophene derivatives are electron-rich and prone to polymerization or Friedel-Crafts type side reactions if the acid chloride accumulates in high concentrations.
-
Causality: High local concentration + Exothermic heat = Decomposition/Polymerization.
-
Solution: Dilute the acid chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene) before addition. Add dropwise at 0°C to -10°C to control the exotherm.
Waste Management & Neutralization
Ticket #301: "How do I safely quench the excess acid chloride after the reaction?"
Support Response: NEVER add water directly to the reaction mixture. This will cause a violent eruption of hot acid gas (HCl) and solvent, instantly overwhelming the hood's containment.
Safe Quenching Protocol:
-
Cool: Chill the reaction mixture to <0°C.
-
Prepare Quench: Prepare a separate flask with a large excess of Ice + Saturated Sodium Bicarbonate (aq) .
-
Transfer: Slowly add the reaction mixture into the quench flask (not the other way around).
-
Why? This ensures the acid chloride is always the limiting reagent, preventing runaway exotherms.
-
-
Stir: Allow to stir until gas evolution (CO2 bubbling) ceases completely.
Ticket #302: "I have a small spill (approx. 2mL) in the hood. It smells terrible. How do I clean it?"
Support Response: Do not wipe it up with paper towels immediately; this increases surface area and vaporization.
Spill Response Logic:
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
Absorb: Cover the spill with Vermiculite or Dry Sand . This suppresses vapor release.[3]
-
Neutralize (Solid): Sprinkle Sodium Carbonate (Soda Ash) or Calcium Carbonate powder over the absorbent.
-
Collect: Once absorbed, scoop the solid mixture into a waste container.
-
Decontaminate: Wash the surface with a dilute solution of aqueous ammonia or soap water to neutralize lingering traces (thoroughly scrubbing the "lachrymatory residue").
Visualization: Chemical Neutralization Pathway
Figure 2: The chemical pathway showing why direct water contact releases hazardous HCl, and how base neutralizes it.[4]
Quantitative Data Summary
| Parameter | Specification | Causality/Reasoning |
| Boiling Point | ~200°C (varies by derivative) | Low volatility at STP, but vapors are potent. |
| Density | > 1.2 g/mL | Denser than water; sinks in aqueous spills (harder to neutralize). |
| Flash Point | > 70°C | Combustible but not highly flammable; Corrosivity is the primary risk. |
| Permeation Time (Nitrile) | < 15 minutes | Acid chlorides degrade nitrile rapidly; use Laminate gloves. |
| IDLH (HCl) | 50 ppm | Immediate Danger to Life/Health threshold for the hydrolysis byproduct. |
References
-
Georgia Institute of Technology (EHS). Spill Kits and Spill Clean Up Procedures. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. [Link]
-
Chemistry LibreTexts. Reactions of Acid Halides: Hydrolysis and Nucleophilic Substitution. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Thiophenecarbonyl Bromide
This document provides essential, step-by-step guidance for the safe neutralization and disposal of 3-Thiophenecarbonyl bromide. As a reactive acyl bromide, this compound presents significant hazards if not handled and disposed of correctly. The procedures outlined below are designed to mitigate risks by chemically converting the reactive substance into a less hazardous waste stream, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Core Principles and Hazard Assessment
3-Thiophenecarbonyl bromide is a reactive chemical that can cause severe harm upon exposure. Its hazardous nature is primarily due to its classification as an acyl halide.
-
High Reactivity: Acyl halides are highly reactive towards nucleophiles, including water. The primary disposal strategy is, therefore, a controlled chemical neutralization (quenching) process that converts the acyl bromide into less reactive compounds.[1][2]
-
Corrosivity: Like its analogue, 2-thiophenecarbonyl chloride, 3-Thiophenecarbonyl bromide is expected to be highly corrosive.[3] Direct contact will cause severe skin burns and serious eye damage.[4][5]
-
Respiratory Hazards: Inhalation of vapors or mists can cause irritation and corrosive damage to the respiratory tract.[5][6] All handling and disposal must be conducted within a certified chemical fume hood.[4][7]
-
Reaction with Water: The compound reacts exothermically with water (hydrolysis) to produce 3-thiophenecarboxylic acid and corrosive hydrogen bromide (HBr) gas/hydrobromic acid.[8] This reactivity necessitates storage in a dry environment, often under an inert atmosphere, and away from incompatible materials like strong bases and oxidizing agents.[4]
Mandatory Safety Protocols: Engineering Controls and PPE
Prior to beginning any disposal procedure, a rigorous safety setup is paramount. This establishes a controlled environment that protects the researcher from exposure.
Engineering Controls:
-
Chemical Fume Hood: All operations involving 3-Thiophenecarbonyl bromide must be performed inside a properly operating chemical fume hood to contain hazardous vapors.[7]
-
Emergency Equipment: An accessible and tested emergency eyewash station and safety shower are mandatory.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to prevent any contact with the chemical.[9][10]
| Equipment | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile gloves, outer butyl or Viton™ gloves. | Provides robust protection against ad-hoc splashes and permeation. Acyl halides can degrade simpler gloves. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Ensures complete protection of the eyes and face from splashes of corrosive material.[10] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and splashes on personal clothing and skin. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
Step-by-Step Disposal and Neutralization Protocol
This protocol details the quenching of 3-Thiophenecarbonyl bromide by converting it to a more stable ester, followed by neutralization of the acidic byproduct.
Step 1: Preparation of the Quenching Station
-
Select a Quenching Agent: Choose a suitable alcohol, such as isopropanol or ethanol. These alcohols react with the acyl bromide in a controlled manner to form a stable ester and hydrogen bromide.[1][2]
-
Prepare the Quenching Beaker: In a chemical fume hood, place a beaker large enough to hold at least five times the volume of the acyl bromide to be quenched. Fill it with the chosen alcohol.
-
Cooling: Place the beaker in an ice-water bath to dissipate the heat that will be generated during the exothermic reaction.
-
Stirring: Add a magnetic stir bar to the beaker and begin gentle stirring to ensure even mixing and heat distribution.
Step 2: The Quenching Procedure
-
Slow Addition: Using a glass pipette or dropping funnel, add the 3-Thiophenecarbonyl bromide to the cold, stirring alcohol dropwise and very slowly . The rate of addition should be controlled to prevent excessive temperature increase or gas evolution.
-
Monitor the Reaction: Observe the reaction for signs of excessive heat generation or fuming. If the reaction becomes too vigorous, immediately stop the addition until it subsides.
-
Complete the Reaction: Once all the acyl bromide has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.
Step 3: Neutralization of the Acidic Byproduct
-
Prepare Neutralizing Agent: Prepare a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium carbonate. These weak bases will neutralize the HBr generated during quenching.[11]
-
Slow Addition of Base: While continuing to stir the quenched solution, slowly add the basic solution dropwise. This will cause effervescence (release of CO2 gas); add the base at a rate that does not cause excessive foaming.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is in a neutral range (approximately 5.5 to 9.5).[12]
Step 4: Final Waste Collection and Labeling
-
Categorize the Waste: The neutralized solution is now classified as a halogenated organic waste .[12][13] This waste stream must be kept separate from non-halogenated waste to ensure proper final disposal and to manage costs.[12][14]
-
Containerize: Transfer the neutralized solution into a designated and appropriately labeled hazardous waste container. The container must be in good condition, compatible with the waste, and have a secure, threaded cap.[13][15]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and a complete list of its chemical contents (e.g., "Waste Isopropyl 3-thiophenecarboxylate, Isopropanol, Water, Sodium Bromide").[13] Do not use abbreviations.
-
Final Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, emphasizing the required sequence of operations for safety and compliance.
References
-
University of Toledo. (n.d.). Ethidium Bromide Waste Disposal. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
-
FooDB. (2005-10-11). Material Safety Data Sheet - Bromine MSDS. Retrieved from [Link]
-
Angene Chemical. (2021-05-01). Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2017-09-16). Safely handling a liter of Bromine?. Retrieved from [Link]
-
University of Delaware. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983-12). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
MDPI. (2021-05-28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
KGROUP, University of Washington. (2006-10-27). Quenching Reactive Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025-01-13). 8.1 Organic solvent waste. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bromine - Organic Syntheses Procedure. Retrieved from [Link]
-
BioSafe Tech by QUALIA. (2025). BSL-3 PPE: Essential Gear for Lab Safety in 2025. Retrieved from [Link]
-
LibreTexts. (2024-09-30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenecarbonyl chloride. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. epfl.ch [epfl.ch]
- 3. 2-Thiophenecarbonyl chloride | C5H3ClOS | CID 78928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epa.gov [epa.gov]
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- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 15. rug.nl [rug.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
